molecular formula C20H21N5O3S B2775396 N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 899965-32-3

N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2775396
CAS No.: 899965-32-3
M. Wt: 411.48
InChI Key: QBWBONVJNKPZBR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-13(26)15-4-3-5-16(11-15)22-19(27)12-29-20-24-23-18(25(20)21)10-14-6-8-17(28-2)9-7-14/h3-9,11H,10,12,21H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWBONVJNKPZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structure on its activity.

Chemical Structure

The compound can be described by the following structural formula:

N 3 acetylphenyl 2 4 amino 5 4 methoxybenzyl 4H 1 2 4 triazol 3 yl thio acetamide\text{N 3 acetylphenyl 2 4 amino 5 4 methoxybenzyl 4H 1 2 4 triazol 3 yl thio acetamide}

This structure features a triazole ring, which is known for its diverse biological activities. The presence of the methoxy and amino groups enhances its potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anticancer Activity : The triazole moiety is associated with anticancer properties. Compounds containing a 1,2,4-triazole core have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of 3-amino-1,2,4-triazoles have demonstrated significant cytotoxic effects against various cancer cell lines .
  • Antioxidant Properties : The antioxidant capacity of related compounds has been investigated using assays such as the ABTS method. These studies indicate that compounds with similar structures exhibit substantial free radical scavenging activity .
  • Antibacterial Activity : The synthesized derivatives have also been evaluated for their antibacterial properties against pathogenic bacteria like Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents has been shown to enhance antibacterial efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Evaluation

In a study evaluating various 1,2,4-triazole derivatives, it was found that compounds featuring an aryl substitution at the triazole position exhibited enhanced antiproliferative activity against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that modifications to the aryl group significantly influenced cytotoxicity .

Case Study 2: Antioxidant Activity Assessment

Research involving derivatives similar to this compound demonstrated antioxidant activities comparable to established antioxidants like ascorbic acid. This suggests potential applications in mitigating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Biological ActivityAssessed CompoundMethod UsedOutcome
AnticancerTriazole DerivativesCell Viability AssaysSignificant cytotoxicity against cancer cell lines
AntioxidantSimilar CompoundsABTS MethodHigh free radical scavenging activity
AntibacterialVarious DerivativesDisc Diffusion MethodEffective against Gram-positive bacteria

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. For instance, derivatives containing triazole moieties have shown promising results against various cancer cell lines:

  • Mechanism of Action : Triazoles are known to interfere with cellular processes such as apoptosis and cell cycle regulation. The presence of the acetylphenyl and thioacetamide groups may enhance the compound's ability to induce apoptosis in cancer cells.
  • Case Study : A study examining triazole derivatives revealed that specific substitutions led to increased selectivity against human cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating effective growth inhibition .
CompoundCell Line TestedIC50 Value (µM)Mechanism
Compound 19NIH/3T323.30 ± 0.35Apoptosis induction
Compound 22HT29 (colon cancer)2.01Growth inhibition

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly due to the thiazole and triazole components which are known for their broad-spectrum antibacterial properties.

  • Research Findings : Similar thiazole and triazole derivatives have been evaluated for their antimicrobial efficacy against various pathogens. For example, studies have shown that these compounds can inhibit both Gram-positive and Gram-negative bacteria effectively .

Other Therapeutic Applications

In addition to anticancer and antimicrobial activities, compounds with similar structures have been investigated for other therapeutic effects:

  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activity, contributing to their potential use in treating inflammatory diseases. The triazole ring system has been linked to modulation of inflammatory pathways.
  • Neuroprotective Effects : Certain studies suggest that triazole-containing compounds can provide neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

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